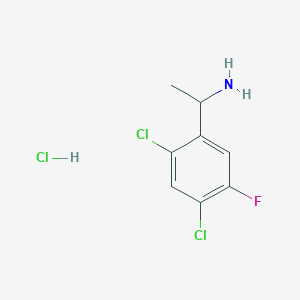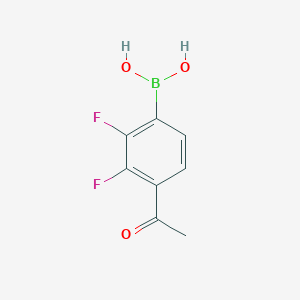
4-乙酰基-2,3-二氟苯硼酸
描述
4-Acetyl-2,3-difluorophenylboronic acid is a biochemical reagent . It is used as a building block in the synthesis of several organic compounds . It is also used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of 4-Acetyl-2,3-difluorophenylboronic acid involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of 4-Acetyl-2,3-difluorophenylboronic acid is characterized by the presence of a boronic acid group and two fluorine atoms attached to the phenyl ring .Chemical Reactions Analysis
4-Acetyl-2,3-difluorophenylboronic acid is involved in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also used in the preparation of fluorinated biaryl derivatives and flurodiarylmethanols .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Acetyl-2,3-difluorophenylboronic acid include a melting point of 305-310 °C . It is soluble in methanol . The average mass is 157.911 Da .科学研究应用
铃木-宫浦交叉偶联
4-乙酰基-2,3-二氟苯硼酸: 是一种在铃木-宫浦交叉偶联反应中具有重要价值的试剂。该反应在构建碳-碳键中起着关键作用,而碳-碳键是有机合成的基础。硼酸作为亲核试剂,在钯催化剂的存在下与亲电卤化物偶联。 该方法以其温和的条件和对各种官能团的耐受性而闻名,使其成为合成复杂有机分子的通用工具 .
原位脱硼
该化合物可以发生原位脱硼,这是一个去除硼部分的过程。当硼基团在多步合成路线中用作临时占位符时,该反应至关重要。 4-乙酰基-2,3-二氟苯硼酸可以转化为频哪醇硼酸酯,其原位脱硼是烯烃形式的反马氏加氢甲基化的关键步骤 .
氟化衍生物的合成
由于其独特的性质,氟化有机化合物在药物化学中具有重要应用。4-乙酰基-2,3-二氟苯硼酸可用于通过铃木交叉偶联反应合成氟化联芳基衍生物。 这些衍生物在药物和农药的开发中具有重要价值 .
氟二芳基甲醇的制备
在镍催化剂存在下,4-乙酰基-2,3-二氟苯硼酸可以与芳香醛反应生成氟二芳基甲醇。 这些化合物是合成各种有机分子的重要中间体,包括具有潜在药理活性的分子 .
细胞抑制活性
硼酸被用作合成取代的6-苯基嘌呤碱和核苷的结构单元。 这些化合物通过铃木-宫浦交叉偶联反应获得,在各种细胞系中表现出显着的细胞抑制活性,表明其在癌症研究中的潜在应用 .
同系化和交叉偶联
4-乙酰基-2,3-二氟苯硼酸的稳定性和反应活性使其成为同系化和共轭交叉偶联反应的极佳候选物。 这些反应对于延长碳链和引入官能团至关重要,从而扩展了可获得有机化合物的多样性 .
作用机制
Target of Action
The primary target of 4-Acetyl-2,3-difluorophenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the 4-Acetyl-2,3-difluorophenylboronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 4-Acetyl-2,3-difluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is used as a reactant in chemical reactions, and its bioavailability would depend on the specific conditions of the reaction .
Result of Action
The action of 4-Acetyl-2,3-difluorophenylboronic acid in the Suzuki-Miyaura coupling reaction results in the formation of carbon-carbon bonds . This can lead to the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides . These compounds have shown significant cytostatic activity in various cell lines .
Action Environment
The action, efficacy, and stability of 4-Acetyl-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of conditions.
安全和危害
生化分析
Biochemical Properties
4-Acetyl-2,3-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds in organic synthesis . The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. Additionally, 4-Acetyl-2,3-difluorophenylboronic acid can interact with enzymes and proteins involved in metabolic pathways, influencing their activity and function.
Cellular Effects
4-Acetyl-2,3-difluorophenylboronic acid has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance . Additionally, 4-Acetyl-2,3-difluorophenylboronic acid can impact cell proliferation and apoptosis, affecting overall cell function and health.
Molecular Mechanism
The molecular mechanism of 4-Acetyl-2,3-difluorophenylboronic acid involves its interaction with biomolecules such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting or activating their function. For example, in the Suzuki–Miyaura coupling reaction, 4-Acetyl-2,3-difluorophenylboronic acid interacts with palladium catalysts to facilitate the transmetalation process, leading to the formation of carbon-carbon bonds . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetyl-2,3-difluorophenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Acetyl-2,3-difluorophenylboronic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-Acetyl-2,3-difluorophenylboronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, 4-Acetyl-2,3-difluorophenylboronic acid can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
4-Acetyl-2,3-difluorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, 4-Acetyl-2,3-difluorophenylboronic acid may modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, 4-Acetyl-2,3-difluorophenylboronic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Additionally, 4-Acetyl-2,3-difluorophenylboronic acid may be taken up by specific cell types, affecting its distribution within different tissues.
Subcellular Localization
The subcellular localization of 4-Acetyl-2,3-difluorophenylboronic acid can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 4-Acetyl-2,3-difluorophenylboronic acid may localize to the mitochondria, where it can influence energy production and metabolic processes.
属性
IUPAC Name |
(4-acetyl-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(9(13)14)8(11)7(5)10/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOABRFNDIGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




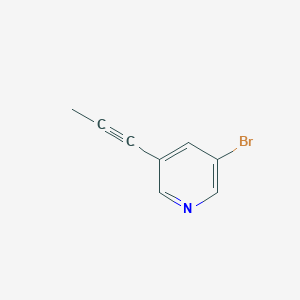
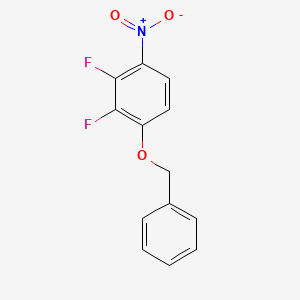
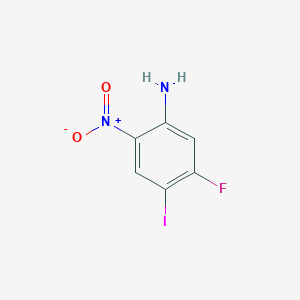

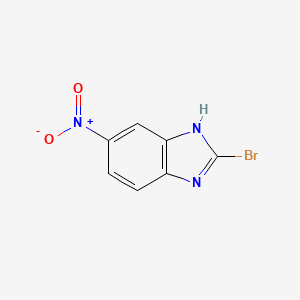
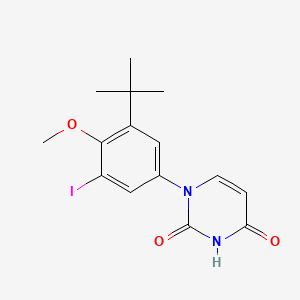
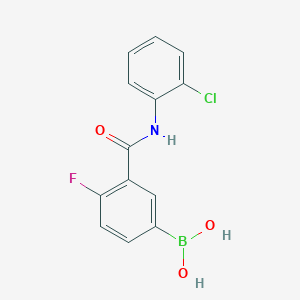
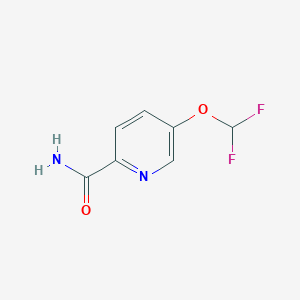
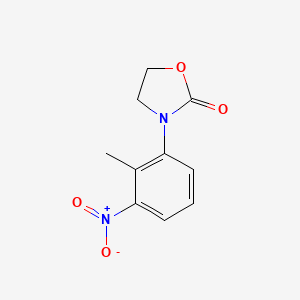

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)
